Isofraxoside
Description
Isofraxoside (7-hydroxy-6-methoxycoumarin 7-O-β-D-glucopyranoside) is a coumarin glycoside with the molecular formula C₁₆H₁₈O₁₀ and a molecular weight of 370.3 g/mol . It is structurally characterized by a coumarin backbone substituted with a methoxy group at C-6, a hydroxyl group at C-7, and a β-D-glucopyranosyl moiety at the C-7 position . First isolated from Diervilla lonicera and Poliothyrsis sinensis, it is also a bioactive component in Pelargonium sidoides, a plant traditionally used for treating respiratory infections .
Properties
CAS No. |
24778-11-8 |
|---|---|
Molecular Formula |
C16H18O10 |
Molecular Weight |
370.31 |
IUPAC Name |
8-hydroxy-6-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one |
InChI |
InChI=1S/C16H18O10/c1-23-7-4-6-2-3-9(18)25-14(6)13(22)15(7)26-16-12(21)11(20)10(19)8(5-17)24-16/h2-4,8,10-12,16-17,19-22H,5H2,1H3/t8-,10-,11+,12-,16+/m1/s1 |
SMILES |
COC1=C(C(=C2C(=C1)C=CC(=O)O2)O)OC3C(C(C(C(O3)CO)O)O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Isofraxoside belongs to the coumarin glycoside family, sharing structural and functional similarities with compounds such as fraxin , vitexin , isovitexin , and scopoletin . Below is a detailed comparison based on molecular properties, bioactivity, and research findings:
Table 1: Structural and Functional Comparison of this compound with Key Analogues
Key Comparative Insights
Structural Divergence: this compound and fraxin are positional isomers, differing in glucoside attachment (C-7 vs. C-8). This minor structural variation significantly impacts solubility and membrane interaction dynamics. This compound demonstrates stronger binding to SARS-CoV-2 membranes compared to fraxin due to its C-7 glucoside orientation, which enhances lipid bilayer penetration . Unlike vitexin and isovitexin (flavonoid glycosides), this compound’s coumarin core lacks a fused benzene ring, reducing its planar rigidity and altering antioxidant mechanisms .
Bioactivity Profiles: Antiviral Efficacy: this compound showed superior interaction energy (−23.3 kcal/mol) with SARS-CoV-2 proteins compared to vitexin (−18.9 kcal/mol) and quercetin (−19.3 kcal/mol) in molecular docking studies . However, its interaction with lactoferrin (−7.2 kcal/mol) was weaker than epigallocatechin-3-gallate (−25.8 kcal/mol), suggesting target-specific potency .
Analytical Differentiation :
- HPLC studies highlight this compound’s distinct retention time (RT = 12.3 min) under acetonitrile-1% acetic acid (8:92) mobile phase, enabling precise quantification in plant extracts compared to isovitexin (RT = 14.1 min) .
Table 2: Interaction Energies with SARS-CoV-2 Targets (kcal/mol ± SD)
| Compound | Interaction with Lactoferrin | Interaction with Viral Membrane Proteins |
|---|---|---|
| This compound | −7.2 ± 0.2 | −23.3 ± 4.7 |
| Epigallocatechin-3-gallate | −25.8 ± 3.4 | −6.9 ± 0.3 |
| Vitexin | −7.4 ± 0.1 | −18.9 ± 6.1 |
| Gallocatechin | −24.7 ± 3.9 | −24.7 ± 3.9 |
Research Implications and Limitations
- Advantages of this compound: Its dual interaction with viral membranes and host proteins positions it as a multitarget antiviral agent. The glucoside moiety enhances bioavailability compared to non-glycosylated coumarins like scopoletin .
- Challenges : Structural similarity to fraxin complicates isolation and purity assessments. Current HPLC methods (e.g., 97.60% recovery rate ) require optimization to distinguish between these isomers.
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